

# Molecular formula and structure of Cyhalofop-butyl

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## Compound of Interest

Compound Name: *Cyhalofop*

Cat. No.: *B1662147*

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## Cyhalofop-butyl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and structural characteristics of **Cyhalofop**-butyl, a selective post-emergence herbicide. The information is curated for professionals in research, science, and drug development, offering detailed data, experimental protocols, and visual representations of its mechanism of action and analytical workflows.

## Core Molecular and Physicochemical Data

**Cyhalofop**-butyl is an aryloxyphenoxypropionate herbicide. Its chemical identity and key physicochemical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>20</sub> H <sub>20</sub> FNO <sub>4</sub>	[1][2][3]
Molecular Weight	357.38 g/mol	[1][4]
IUPAC Name	butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate	
CAS Number	122008-85-9	
Melting Point	45.5 - 51.0 °C	
Boiling Point	>270 °C (decomposes)	
Water Solubility	0.44 - 0.7 mg/L at 20-25 °C	
Vapor Pressure	4.0 x 10 <sup>-7</sup> - 5.3 x 10 <sup>-3</sup> mPa at 20-25 °C	
Octanol-Water Partition Coefficient (logP)	3.31 - 4.4	

## Molecular Structure

The chemical structure of **Cyhalofop**-butyl consists of a central phenoxy propanoate group, with a butyl ester and two substituted phenyl rings. The R-enantiomer is the biologically active isomer.

## Experimental Protocols

### Synthesis of Cyhalofop-butyl

A common synthetic route to **Cyhalofop**-butyl involves a multi-step process. The key steps include the etherification of 3,4-difluorobenzonitrile with hydroquinone, followed by a condensation reaction with a propanoic acid derivative and subsequent esterification with butanol. The process requires careful control of reaction conditions to maximize the yield of the desired R-isomer.

## Analytical Determination

The quantification of **Cyhalofop**-butyl in various matrices, such as soil, water, and plant tissues, is typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector is a common method.

#### Sample Preparation:

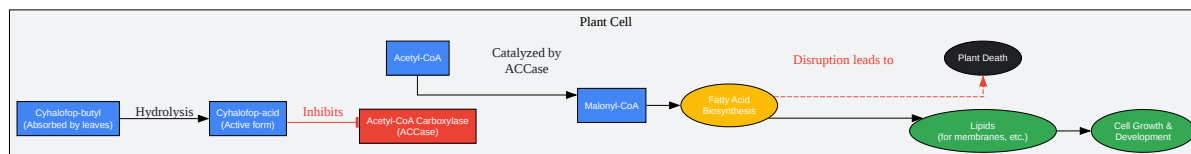
- **Extraction:** Samples are typically extracted with an organic solvent such as acetonitrile or methanol.
- **Clean-up:** The extract is then purified using solid-phase extraction (SPE) to remove interfering substances.

#### HPLC Conditions:

- **Column:** C18 reverse-phase column.
- **Mobile Phase:** A gradient of acetonitrile and water is commonly used.
- **Detection:** UV detection at approximately 230 nm or mass spectrometry for higher sensitivity and selectivity.

## Mechanism of Action and Signaling Pathway

**Cyhalofop**-butyl is a selective herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage. The inhibition of ACCase leads to a depletion of fatty acids, ultimately causing cell death and the demise of the plant.

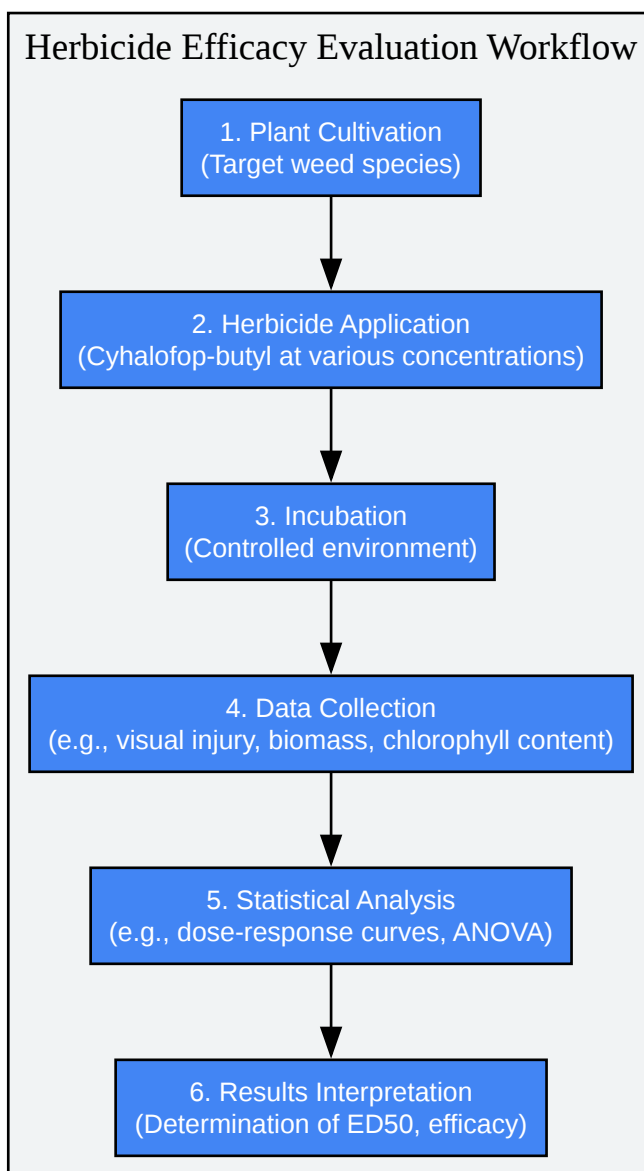


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Caption: Mechanism of action of **Cyhalofop**-butyl.

## Experimental Workflow for Herbicide Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **Cyhalofop**-butyl on a target weed species.



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Caption: Experimental workflow for herbicide efficacy testing.

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## References

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